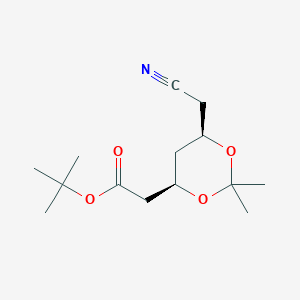
2-Fluoro-4-methyl-1-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-4-methyl-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F4 . It has a molecular weight of 178.13 g/mol . The IUPAC name for this compound is 2-fluoro-4-methyl-1-(trifluoromethyl)benzene .
Synthesis Analysis
The synthesis of trifluoromethoxylated compounds, which includes “2-Fluoro-4-methyl-1-(trifluoromethyl)benzene”, can be achieved through a practical nucleophilic trifluoromethoxylation of alkyl halides . This process uses (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-methyl-1-(trifluoromethyl)benzene” can be represented by the InChI string:InChI=1S/C8H6F4/c1-5-2-3-6 (7 (9)4-5)8 (10,11)12/h2-4H,1H3 . The Canonical SMILES representation is CC1=CC (=C (C=C1)C (F) (F)F)F . Physical And Chemical Properties Analysis
The compound “2-Fluoro-4-methyl-1-(trifluoromethyl)benzene” has several computed properties . It has a molecular weight of 178.13 g/mol, and a XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds . Its topological polar surface area is 0 Ų .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The trifluoromethyl group in compounds like 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene is often used in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drug molecules . This compound can serve as a precursor in synthesizing FDA-approved drugs that contain the trifluoromethyl group, which is a common pharmacophore in many therapeutic agents.
Agrochemical Synthesis
In the agrochemical industry, the trifluoromethyl group is valued for its contribution to the pesticidal properties of compounds . 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene could be utilized in the synthesis of novel agrochemicals that require the trifluoromethyl moiety for enhanced efficacy against pests.
Material Science
The unique physicochemical properties of the trifluoromethyl group make it a candidate for developing advanced materials . Researchers can use 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene in the creation of new materials with specific fluorine-related characteristics, such as increased resistance to solvents and thermal stability.
Catalysis
In catalytic processes, the introduction of a trifluoromethyl group can significantly alter the reactivity and selectivity of catalysts . 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene may be used to synthesize catalysts that facilitate or improve the efficiency of chemical reactions, particularly in organic synthesis.
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound can also be used to develop veterinary drugs . The trifluoromethyl group can help create medicines that are more effective and longer-lasting in animals, improving the treatment of various veterinary conditions.
Functional Materials
The compound’s structural motif is beneficial in creating functional materials used in electronics and other high-tech applications . Its incorporation into polymers or small molecules can lead to materials with unique electrical properties or enhanced durability.
Ligand Chemistry
2-Fluoro-4-methyl-1-(trifluoromethyl)benzene can be a building block for ligands in coordination chemistry . These ligands can then be used to form complexes with metals, which are essential in various industrial and research applications, including catalysis and materials science.
Biological Studies
The trifluoromethyl group affects the bioavailability and distribution of compounds within biological systems . Therefore, 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene can be used in the study of drug delivery mechanisms and the development of more efficient therapeutic agents.
Eigenschaften
IUPAC Name |
2-fluoro-4-methyl-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWHXSLLCSBGRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382603 |
Source


|
| Record name | 2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methyl-1-(trifluoromethyl)benzene | |
CAS RN |
158364-83-1 |
Source


|
| Record name | 2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158364-83-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)










